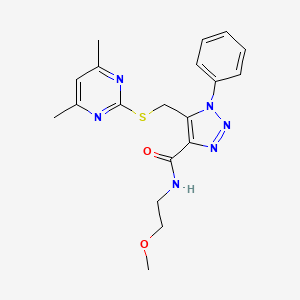
5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(2-methoxyethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds similar to the target molecule often involves multiple steps, including condensation, cyclization, and functional group transformations. For example, triazolo[4,5-d]pyrimidines and their derivatives, which share structural similarities with the target compound, are typically synthesized through reactions involving amino-triazoles and various carbon donors or through the modification of pyrimidine moieties with different substituents (Albert & Taguchi, 1972). These methods underscore the importance of specific functional groups in enabling the formation of complex heterocyclic systems.
Molecular Structure Analysis
The molecular structure of compounds containing triazole and pyrimidine rings is characterized by significant conjugation and potential for intermolecular interactions. X-ray crystallography of similar compounds reveals that they often crystallize in systems with specific space groups and exhibit coplanar arrangements of certain moieties, indicating a strong tendency for π-π stacking and hydrogen bonding (Liang Fu-b, 2014). These structural features are crucial for understanding the compound's reactivity and potential for forming solid-state structures.
Chemical Reactions and Properties
Compounds with triazole and pyrimidine units engage in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present on these rings. For instance, triazolo[4,5-d]pyrimidines can undergo transformations involving their amino and sulfonyl groups, leading to the formation of derivatives with different properties (Albert & Taguchi, 1972). The reactivity is influenced by the electronic and steric characteristics of the substituents, highlighting the compound's versatility in chemical synthesis.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, of similar compounds are closely linked to their molecular structure. For example, the presence of methoxy and phenyl groups can impact the compound's polarity and solubility in various solvents, affecting its crystallization behavior and melting point. The crystal packing and stability are determined by van der Waals interactions and hydrogen bonding patterns, as seen in compounds with closely related structures (S. Moser, V. Bertolasi, & K. Vaughan, 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds with structural elements similar to the one have been synthesized and evaluated for various biological activities. For example, novel heterocyclic compounds have been synthesized for their potential anti-inflammatory and analgesic properties, as well as for their inhibition of cyclooxygenase enzymes (COX-1/COX-2), indicating potential applications in drug development for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Compounds incorporating pyridothienopyrimidines and pyridothienotriazines structures have been investigated for their antimicrobial properties. This indicates potential applications in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anticancer and Anti-inflammatory Agents
Research on pyrazolopyrimidines derivatives has shown promising results as anticancer and anti-5-lipoxygenase agents, suggesting potential applications in cancer therapy and inflammation treatment (Rahmouni et al., 2016).
Herbicidal Activities
Investigations into compounds with dimethylpyrimidinyl moieties have explored their use as herbicides, indicating potential applications in agricultural chemistry for the development of new herbicidal formulations (Fu-b, 2014).
Eigenschaften
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(2-methoxyethyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-13-11-14(2)22-19(21-13)28-12-16-17(18(26)20-9-10-27-3)23-24-25(16)15-7-5-4-6-8-15/h4-8,11H,9-10,12H2,1-3H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBRWOYQFUKTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(2-methoxyethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

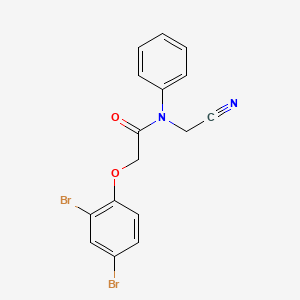
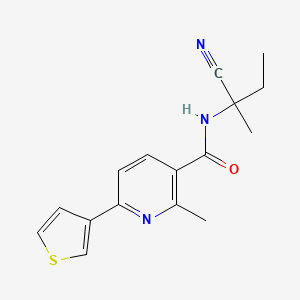
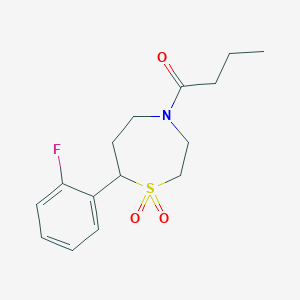
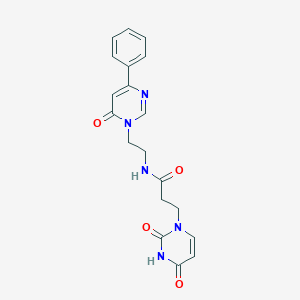
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)
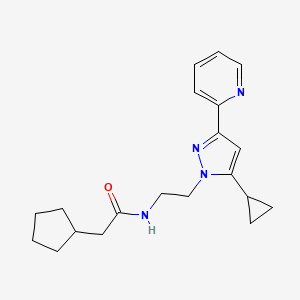
![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2488837.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488838.png)
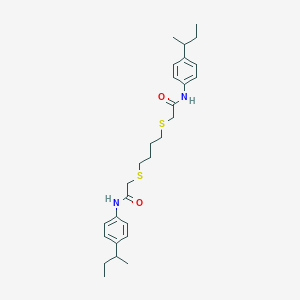
![N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide](/img/structure/B2488843.png)

![5-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2488845.png)
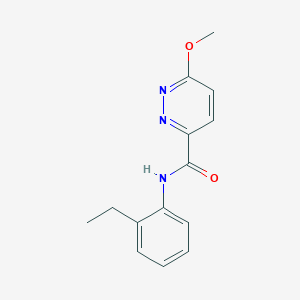
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2488848.png)